(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol
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Overview
Description
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of (4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s indole moiety is crucial for studying various biological processes and interactions.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological activities. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
(4-(2,3-Dihydroindol-1-ylmethyl)phenyl)methanol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C16H17NO/c18-12-14-7-5-13(6-8-14)11-17-10-9-15-3-1-2-4-16(15)17/h1-8,18H,9-12H2 |
InChI Key |
CULCIWJPQQGMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CO |
Origin of Product |
United States |
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